- Antipoxvirus Activity Evaluation of Optimized Corroles Based on Development of Autofluorescent ANCHOR Myxoma VirusACS Infectious Diseases, 2021, 7(8), 2370-2382,
Cas no 96516-29-9 (2-Fluoro-3-nitrobenzaldehyde)
2-Fluoro-3-nitrobenzaldehyde structure
2-Fluoro-3-nitrobenzaldehyde Properties
Names and Identifiers
-
- 2-Fluoro-3-nitrobenzaldehyde
- Benzaldehyde, 2-fluoro-3-nitro-
- 2-fluoro-3-nitro-benzaldehyde
- WLDHPJSICUOHTH-UHFFFAOYSA-N
- AB46095
- SY025595
- ST2409978
- W9810
- AM20050213
- 2-Fluoro-3-nitrobenzaldehyde (ACI)
- Z1198180704
- DB-080428
- MFCD08669885
- 2-FLUORO-3-NITROBENZALDEHYDE
- DS-0441
- AKOS006290001
- DTXSID90440658
- 96516-29-9
- CS-W003540
- SCHEMBL698799
- J-509378
- EN300-211255
- +Expand
-
- MFCD08669885
- WLDHPJSICUOHTH-UHFFFAOYSA-N
- 1S/C7H4FNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H
- O=CC1C(F)=C([N+](=O)[O-])C=CC=1
Computed Properties
- 169.01800
- 0
- 4
- 1
- 169.01752115g/mol
- 12
- 192
- 0
- 0
- 0
- 0
- 0
- 1
- 1.3
- 62.9
Experimental Properties
- 2.06960
- 62.89000
- 279 ºC
- 122 ºC
- 1.443
2-Fluoro-3-nitrobenzaldehyde Price
2-Fluoro-3-nitrobenzaldehyde Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Ethyl acetate ; 2.5 h, reflux
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium fluoride
Reference
- Synthesis and antihypertensive activity of 1,4-dihydropyridine derivatives with a 4-(disubstituted phenyl) ring and an aminoalkyl ester group: highly potent and long-lasting calcium antagonistsChemical & Pharmaceutical Bulletin, 1992, 40(8), 2049-54,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ; 5 h, 150 °C
Reference
- Preparation of the condensed bi-heterocycles as inhibiting agents for bruton's tyrosine kinase, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ; rt → 150 °C; 5 h, 150 °C
Reference
- Preparation of triazinamine derivatives as inhibiting agents for Bruton's tyrosine kinase, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Tempo , Cuprous chloride Solvents: Dimethyl sulfoxide
Reference
- Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in a batch reactorGreen Chemistry, 2023, 25(14), 5698-5711,
Synthetic Circuit 6
Reaction Conditions
Reference
- 1,4-Dihydropyridine-3,5-dicarboxylic acid diester derivatives, Japan, , ,
Synthetic Circuit 7
Reaction Conditions
Reference
- Nitration of Strongly Deactivated Aromatics with Superacidic Mixed Nitric-Triflatoboric Acid (HNO3/2CF3SO3H-B(O3SCF3)3)Journal of Organic Chemistry, 1995, 60(22), 7348-50,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
Reference
- 1,4-Dihydropyridine derivatives, and their pharmaceutical use, European Patent Organization, , ,
2-Fluoro-3-nitrobenzaldehyde Raw materials
- 2-Fluoro-3-nitrobenzoic acid
- 2-Fluoro-3-nitrotoluene
- 2-Chloro-3-nitrobenzaldehyde
- 2-Fluoro-3-nitrobenzyl Alcohol
2-Fluoro-3-nitrobenzaldehyde Preparation Products
2-Fluoro-3-nitrobenzaldehyde Related Literature
-
Léo Bucher,Sandrine Kappler-Gratias,Nicolas Desbois,Kerstin Bystricky,Franck Gallardo,Claude P. Gros RSC Med. Chem. 2020 11 771
Recommended suppliers
Amadis Chemical Company Limited
(CAS:96516-29-9)2-Fluoro-3-nitrobenzaldehyde
99%
5g
229.0